P0 180-199 vs. P2 57-81: Exclusive C57BL/6 EAN Induction Capability
P0 180-199 uniquely induces clinical EAN in the historically resistant C57BL/6 mouse strain, whereas P2 protein and P2 peptide 57–81 consistently fail to produce disease in this genetic background [1]. This strain is the predominant platform for genetically modified mouse research, making P0 180-199 the essential reagent for mechanistic studies requiring transgenic or knockout approaches on the C57BL/6 background [2].
| Evidence Dimension | EAN disease induction incidence in C57BL/6 mice |
|---|---|
| Target Compound Data | 100% disease incidence achievable with pertussis toxin co-administration; robust clinical and histopathological EAN features |
| Comparator Or Baseline | P2 peptide 57–81 or bovine peripheral myelin (BPM): 0% EAN induction in C57BL/6 mice |
| Quantified Difference | Qualitative yes/no differential; P0 180-199 is uniquely effective in this strain |
| Conditions | C57BL/6 mice immunized with peptide + Freund's complete adjuvant ± pertussis toxin |
Why This Matters
Researchers using C57BL/6 transgenic or knockout mouse models must procure P0 180-199; substitution with P2 57–81 or other myelin peptides will yield no disease phenotype and experimental failure.
- [1] Zou LP, Ljunggren HG, Levi M, Nennesmo I, Wahren B, Mix E, Winblad B, Schalling M, Zhu J. P0 protein peptide 180-199 together with pertussis toxin induces experimental autoimmune neuritis in resistant C57BL/6 mice. J Neurosci Res. 2000;62(5):717-721. View Source
- [2] Gonsalvez DG, Fletcher JL, Yoo SW, Wood RJ, Murray SS, Xiao J. Myelin Protein Zero 180-199 Peptide Induced Experimental Autoimmune Neuritis in C57BL/6 Mice. Methods Mol Biol. 2018;1791:245-255. View Source
